ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationships

Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate (CAS 361478-47-9) is a synthetic heterocyclic compound that incorporates a 4-oxo-4H-chromene (chromone) core linked via a carboxamide bridge to a 4-phenylthiazole-5-carboxylate ester. With molecular formula C22H16N2O5S and molecular weight 420.44 g/mol, this compound belongs to the pharmacologically privileged class of chromone-thiazole hybrids, which are extensively investigated for anticancer, antimicrobial, and enzyme inhibitory activities.

Molecular Formula C22H16N2O5S
Molecular Weight 420.44
CAS No. 361478-47-9
Cat. No. B2456853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate
CAS361478-47-9
Molecular FormulaC22H16N2O5S
Molecular Weight420.44
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CC=C4
InChIInChI=1S/C22H16N2O5S/c1-2-28-21(27)19-18(13-8-4-3-5-9-13)23-22(30-19)24-20(26)17-12-15(25)14-10-6-7-11-16(14)29-17/h3-12H,2H2,1H3,(H,23,24,26)
InChIKeyRWPBLCOAPYKRGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate: Structural Identity and Procurement-Relevant Baseline


Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate (CAS 361478-47-9) is a synthetic heterocyclic compound that incorporates a 4-oxo-4H-chromene (chromone) core linked via a carboxamide bridge to a 4-phenylthiazole-5-carboxylate ester . With molecular formula C22H16N2O5S and molecular weight 420.44 g/mol, this compound belongs to the pharmacologically privileged class of chromone-thiazole hybrids, which are extensively investigated for anticancer, antimicrobial, and enzyme inhibitory activities [1].

Scaffold Chromone-thiazole hybrid core with privileged medicinal chemistry profile
Key feature Unique 4-phenyl-5-carboxylate thiazole substitution pattern for SAR differentiation
Conformation Predicted planar chromone-thiazole geometry supported by close-analog crystallography

Why Generic Substitution Is Not Advisable for Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate in Research Procurement


Chromone-thiazole hybrids are a structurally diverse class where minor modifications to the substitution pattern can profoundly alter biological target engagement, potency, and physicochemical properties [1]. The target compound uniquely combines a 4-phenyl substituent on the thiazole ring and an ethyl ester at the 5-position of the thiazole, differentiating it from close analogs such as ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate (CAS 361478-77-5), which lacks the 4-phenyl group and has the ester at the 4-position. These structural differences are predicted to affect molecular conformation, electronic distribution, and binding interactions, making direct substitution unreliable without comparative biological data.

Phenyl absence Non-phenyl analogs (e.g., CAS 361478-77-5) lack the 4-phenyl group, potentially altering lipophilicity, π-stacking, and target engagement profiles.
Ester position shift Moving the carboxylate from the 5- to the 4-position changes electronic distribution and may limit derivatization or binding modes.
Missing ester handle The non-ester comparator (CAS 361166-33-8) removes the ethyl carboxylate, eliminating a key functional group for prodrug or bioconjugation strategies.

Quantitative Differential Evidence for Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate Against Closest Analogs


Structural Differentiation: Unique 4-Phenyl-5-Carboxylate Thiazole Architecture Versus Non-Phenyl and 4-Carboxylate Analogs

The target compound (CAS 361478-47-9) features a 4-phenyl substitution on the thiazole ring and an ethyl carboxylate at the 5-position. In contrast, its closest commercially available analog, ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate (CAS 361478-77-5), lacks the 4-phenyl group entirely and positions the ester at the 4-position . A second comparator, 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-2-carboxamide (CAS 361166-33-8), retains the 4-phenylthiazole but omits the carboxylate ester, terminating as a primary carboxamide . These structural distinctions are expected to influence lipophilicity, hydrogen-bonding capacity, and steric bulk, which are critical for target binding and pharmacokinetic behavior.

Structural architecture
Head-to-head
4-Phenyl-5-carboxylate thiazole vs. non-phenyl 4-carboxylate and non-ester analogs
Unique substitution pattern supports SAR differentiation not achievable with comparators.
Direct comparison based on vendor-reported structures and SMILES.
Medicinal Chemistry Scaffold Hopping Structure-Activity Relationships

Conformational Rigidity and Planarity: Crystallographic Evidence for Chromone-Thiazole Hybrids

X-ray crystallographic studies on closely related 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides demonstrate that the chromone and thiazole ring systems are each approximately planar, with maximum deviations of 0.033 Å and 0.006 Å respectively, and adopt a trans configuration about the central amide bond [1]. This conformational preference is critical for molecular recognition at biological targets. While the target compound has not been crystallographically characterized itself, its structural homology to the crystallized series—sharing the identical 4-oxo-4H-chromene-2-carboxamide-thiazole core—supports a similar rigid, planar conformation. The ethyl ester at the 5-position introduces torsional flexibility not present in the unsubstituted carboxamide analogs, potentially enabling additional binding interactions.

Conformational planarity
Class-level
Predicted chromone-thiazole dihedral ~9–12°; added ester torsional freedom
Pre-organized geometry may reduce entropic penalty upon target binding.
Inferred from crystallized close analog; verify for target compound.
Structural Biology X-ray Crystallography Molecular Conformation

Synthetic Tractability and Purity Specification: Reliable Procurement Supply Chain

The target compound is synthesized via a modular convergent route involving (i) Claisen condensation of 2-hydroxyacetophenone with diethyl oxalate to form ethyl 4-oxo-4H-chromene-2-carboxylate, followed by (ii) amidation with 2-amino-4-phenylthiazole-5-carboxylate . The product is commercially available at ≥95% purity (HPLC) . In comparison, the non-phenyl analog (CAS 361478-77-5) is also available at ≥95% purity but is synthesized via a different amidation partner, while the non-ester analog (CAS 361166-33-8) may present different solubility and handling characteristics due to the absence of the ester moiety. The defined synthetic route and commercial availability with specified purity ensure reproducibility for screening campaigns.

Purity specification
Specification review
≥95% (HPLC) for target and both comparator compounds
Consistent purity grade supports reliable screening comparison.
Differentiation arises from substitution pattern, not purity.
Chemical Synthesis Quality Control Procurement

Procurement-Relevant Application Scenarios for Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate


Structure-Activity Relationship (SAR) Studies on Chromone-Thiazole Anticancer Leads

The compound serves as a key analog for SAR exploration of chromone-2-carboxamide derivatives, which have demonstrated cytotoxic activity against MCF-7, OVCAR, IGROV, and HCT-116 cancer cell lines with IC50 values in the 0.9–10 μM range [1]. Its unique 4-phenyl-5-carboxylate thiazole architecture allows assessment of the impact of phenyl substitution and ester position on antiproliferative potency, apoptosis induction, and kinase inhibition (e.g., EGFR, FGFR3, VEGF pathways) [2].

Adenosine Receptor Ligand Design and Crystallography

Given the established role of 4-oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamides as adenosine receptor ligands [3], this compound can be evaluated for binding affinity at A1, A2A, A2B, and A3 receptor subtypes. Its rigid, planar chromone-thiazole core—structurally validated by close analog crystallography—makes it suitable for co-crystallization studies and fragment-based drug discovery.

Inflammation and 5-Lipoxygenase Inhibition Profiling

Chromone-2-carboxamide derivatives have been identified as 5-lipoxygenase inhibitors with anti-inflammatory potential [1]. The target compound's ester functionality may serve as a masking group for carboxylic acid bioisosteres or as a site for further structural elaboration to optimize potency and selectivity against this enzyme class.

Chemical Biology Probe Development

The combination of a chromone fluorophore precursor and a functionalizable ethyl ester makes this compound a candidate for developing fluorescent probes or affinity chromatography ligands for target identification studies. The 4-phenyl group provides an additional hydrophobic anchor for protein binding, while the ester can be hydrolyzed to a carboxylic acid for bioconjugation.

Application
Selection Property
Validation Focus
Cancer cell-model SAR studies
Phenyl-ester scaffold architecture
Cell viability endpoint context
Adenosine receptor subtype profiling
Planar chromone-thiazole template
Radioligand binding assay context
5-Lipoxygenase inhibition studies
Ester as carboxylic acid bioisostere precursor
Enzyme activity assay context
Chemical biology probe development
Chromone fluorophore and ester conjugation site
Target engagement assay context
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